molecular formula C13H14FN5O B2800479 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2197666-42-3

2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2800479
CAS RN: 2197666-42-3
M. Wt: 275.287
InChI Key: KJPPDSKAUNNYIH-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H14FN5O and its molecular weight is 275.287. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

To provide valuable insights, I will discuss the scientific research applications of related compounds, such as fluoropyrimidines and azetidine-containing molecules, which share structural motifs with the compound . These related compounds have been extensively studied for their therapeutic potential, particularly in oncology and antibacterial treatments.

Therapeutic Potential in Oncology

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine, are cornerstone agents in the treatment of various cancers, leveraging their ability to interfere with nucleic acid synthesis. A significant portion of research focuses on optimizing the therapeutic index of these agents, including the development of novel derivatives that might offer improved efficacy or reduced toxicity. The synthesis of novel pyrimidine derivatives, as explored by Kuramoto et al. (2003), demonstrates the continuous search for compounds with potent antibacterial activities and the potential for anticancer properties due to their unique structural features, including fluorination which is known to enhance biological activity (Kuramoto et al., 2003).

Antimicrobial Applications

Azetidine-containing compounds, due to their structural novelty, have been investigated for their antimicrobial efficacy. For example, the synthesis and evaluation of azetidinylquinolones reveal a structured approach to enhancing antibacterial activity through specific substitutions at the azetidine moiety, indicating the potential of such frameworks in developing new antibacterial agents (Frigola et al., 1995).

Drug Development and Pharmacogenetics

The development of novel fluoropyrimidine derivatives involves not only the synthesis of new compounds but also understanding the genetic factors influencing drug metabolism and toxicity. Pharmacogenetic studies, such as those conducted by Amstutz et al. (2018), provide insights into how genetic variations in enzymes like dihydropyrimidine dehydrogenase (DPD) can affect fluoropyrimidine therapy, guiding personalized dosing to mitigate toxicity risks (Amstutz et al., 2018).

properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O/c1-9-2-3-12(20)19(17-9)8-10-6-18(7-10)13-15-4-11(14)5-16-13/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPPDSKAUNNYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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